molecular formula C11H8FLiN2O2 B2907699 Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-95-6

Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2907699
CAS No.: 2197054-95-6
M. Wt: 226.14
InChI Key: DKGCIOCWGLGWLZ-UHFFFAOYSA-M
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Description

Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate: is a synthetic compound that belongs to the class of organolithium compounds It features a benzoimidazole core substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 5-position, with a lithium carboxylate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 5-fluoro-1H-benzo[d]imidazole-2-carboxylic acid.

    Cyclopropylation: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to yield 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxamide.

    Lithiation: The carboxamide is treated with n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-78°C) to form the lithium salt, resulting in lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The fluorine atom at the 5-position can undergo nucleophilic aromatic substitution (S_NAr) reactions with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoimidazole core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Lithiation: The lithium carboxylate group can be involved in transmetalation reactions, where lithium is exchanged with other metals like magnesium or zinc.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Products would include derivatives where the fluorine atom is replaced by the nucleophile.

    Oxidation: Oxidized forms of the benzoimidazole ring, potentially leading to quinone-like structures.

    Reduction: Reduced forms of the benzoimidazole ring, possibly leading to dihydrobenzoimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.

    Anticancer Research: Its ability to interact with biological targets could be explored for anticancer properties, particularly in targeting specific enzymes or receptors involved in cancer progression.

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism by which lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzoimidazole core is known to bind to various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Similar structure but with the fluorine atom at the 7-position.

    Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate: Features a tetrahydropyran group instead of a cyclopropyl group.

Uniqueness

Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to the specific positioning of the cyclopropyl and fluorine substituents, which can influence its reactivity and interaction with biological targets. The presence of lithium also imparts unique properties, potentially enhancing its utility in various applications.

Properties

IUPAC Name

lithium;1-cyclopropyl-5-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.Li/c12-6-1-4-9-8(5-6)13-10(11(15)16)14(9)7-2-3-7;/h1,4-5,7H,2-3H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGCIOCWGLGWLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1N2C3=C(C=C(C=C3)F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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